4-Fluorophenethylmagnesium bromide

Vue d'ensemble

Description

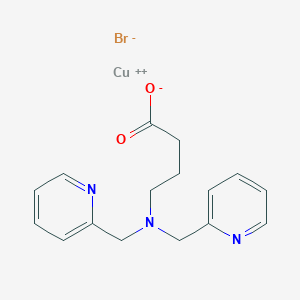

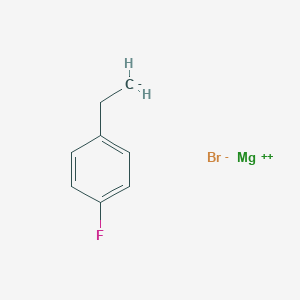

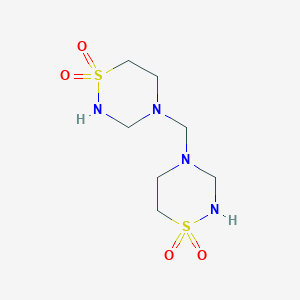

4-Fluorophenethylmagnesium bromide is a chemical compound with the molecular formula C8H8BrFMg . It is a type of Grignard reagent, which are commonly used in organic chemistry for the formation of carbon-carbon bonds .

Synthesis Analysis

The synthesis of 4-Fluorophenethylmagnesium bromide involves the reaction of magnesium turnings with iodine in tetrahydrofuran at 68-70°C for 1.5 hours . After the addition of 4-fluorobromobenzene, the mixture is heated to reflux temperature for 30 minutes, then cooled to 25°C . This results in a 20% solution of 4-fluorophenylmagnesium bromide in tetrahydrofuran .Molecular Structure Analysis

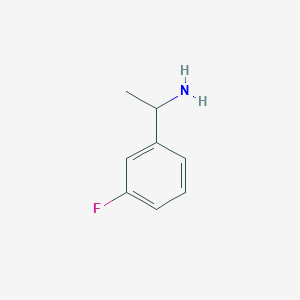

The molecular structure of 4-Fluorophenethylmagnesium bromide consists of a fluorophenyl group attached to a magnesium atom, which is also bonded to a bromine atom . The canonical SMILES string representation of the molecule is [CH2-]CC1=CC=C (C=C1)F. [Mg+2]. [Br-] .Applications De Recherche Scientifique

NIR Region Fluoride Sensor

A novel Near-Infrared (NIR) region fluoride sensor utilizing an aza-boron-dipyrromethene (aza-BODIPY) fluorophore was synthesized. 4-Fluorophenethylmagnesium bromide was involved in the synthesis process, exhibiting specific and rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells. This demonstrates its potential application in creating sensitive, selective fluoride sensors (Zou et al., 2014).

Cross-Coupling Reactions

In the field of organic chemistry, 4-Fluorophenethylmagnesium bromide has been used in cross-coupling reactions. A study explored nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines, utilizing various fluoro substrates with 4-Fluorophenethylmagnesium bromide as a key reactant (Mongin et al., 2002).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of 3-substituted-4-aryl piperidines, which are useful in the preparation of certain pharmaceuticals like paroxetine. The synthesis involved a reaction between 4-Fluorophenethylmagnesium bromide and various chiral α,β-unsaturated esters (Murthy et al., 2003).

Radiosynthesis of 4-[¹⁸F]Fluorophenol

Another significant application is in the field of radiochemistry, where 4-Fluorophenethylmagnesium bromide has been used as a precursor in the radiosynthesis of 4-[¹⁸F]Fluorophenol. This compound is a valuable intermediate for constructing complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, useful in medical imaging (Helfer et al., 2013).

Educational Use in Organic Chemistry

4-Fluorophenethylmagnesium bromide has also been utilized in educational settings to teach organic chemistry concepts. An experiment involved its use to discern chemoselectivity for synthesis, using analytical techniques like NMR and computational modeling (Hein et al., 2015).

Safety And Hazards

4-Fluorophenethylmagnesium bromide is a highly flammable liquid and vapor . It releases flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer .

Propriétés

IUPAC Name |

magnesium;1-ethyl-4-fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAHMHISABIGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenethylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)